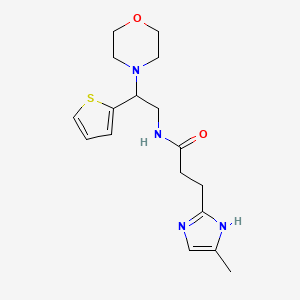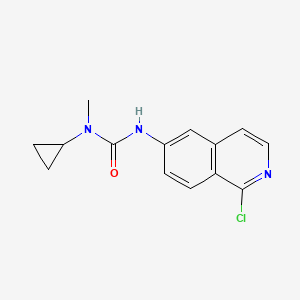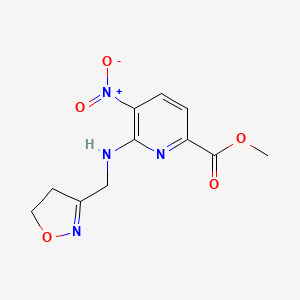![molecular formula C16H28N4O B7359180 3-[[2-(2-methylpyrazol-3-yl)cyclohexyl]amino]-N-propan-2-ylpropanamide](/img/structure/B7359180.png)
3-[[2-(2-methylpyrazol-3-yl)cyclohexyl]amino]-N-propan-2-ylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[[2-(2-methylpyrazol-3-yl)cyclohexyl]amino]-N-propan-2-ylpropanamide, also known as JNJ-40411813, is a novel and potent inhibitor of the protein kinase C (PKC) family. PKC is a group of enzymes that play an important role in signal transduction pathways, regulating a wide range of cellular processes such as cell growth, differentiation, and apoptosis. JNJ-40411813 has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Mécanisme D'action
3-[[2-(2-methylpyrazol-3-yl)cyclohexyl]amino]-N-propan-2-ylpropanamide inhibits the activity of PKC by binding to its regulatory domain, preventing its activation and downstream signaling. PKC is involved in the activation of various signaling pathways, including the MAPK/ERK, PI3K/Akt, and NF-κB pathways, which are important for cell growth, survival, and inflammation. By inhibiting PKC, this compound disrupts these pathways and induces cell cycle arrest and apoptosis in cancer cells, reduces inflammation in immune cells, and improves synaptic plasticity in neurons.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound induces cell cycle arrest at the G1 phase and apoptosis by activating the p53 pathway and downregulating anti-apoptotic proteins. In immune cells, this compound reduces the production of inflammatory cytokines such as TNF-α and IL-6 by inhibiting the NF-κB pathway. In neurons, this compound enhances synaptic plasticity and memory by modulating the NMDA receptor and CREB signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
3-[[2-(2-methylpyrazol-3-yl)cyclohexyl]amino]-N-propan-2-ylpropanamide has several advantages for lab experiments, including its high potency and selectivity for PKC, its well-characterized mechanism of action, and its ability to inhibit various isoforms of PKC. However, this compound also has some limitations, including its low solubility in water and its potential off-target effects on other kinases and signaling pathways.
Orientations Futures
3-[[2-(2-methylpyrazol-3-yl)cyclohexyl]amino]-N-propan-2-ylpropanamide has great potential for further research and development in various therapeutic areas. Some future directions include:
1. Clinical trials for cancer: this compound has shown promising results in preclinical studies for various types of cancer, and further clinical trials are needed to evaluate its safety and efficacy in humans.
2. Combination therapy: this compound may be used in combination with other drugs or therapies to enhance its therapeutic effects and reduce potential side effects.
3. Neurological disorders: this compound may have potential for the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia, by improving synaptic plasticity and memory.
4. Drug delivery: this compound may be formulated into different drug delivery systems to improve its solubility and bioavailability, and to target specific tissues or cells.
In conclusion, this compound is a novel and potent inhibitor of PKC with potential therapeutic applications in various diseases. Its well-characterized mechanism of action and biochemical and physiological effects make it a promising candidate for further research and development.
Méthodes De Synthèse
The synthesis of 3-[[2-(2-methylpyrazol-3-yl)cyclohexyl]amino]-N-propan-2-ylpropanamide involves several steps, starting with the reaction of 2-methylpyrazole-3-carboxylic acid with cyclohexylamine to form the intermediate 2-(2-methylpyrazol-3-yl)cyclohexylamine. This intermediate is then reacted with 2-bromo-N-isopropylpropanamide to form the final product this compound. The synthesis method has been optimized to achieve high yield and purity of the compound.
Applications De Recherche Scientifique
3-[[2-(2-methylpyrazol-3-yl)cyclohexyl]amino]-N-propan-2-ylpropanamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, PKC is overexpressed and hyperactivated, leading to uncontrolled cell growth and survival. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer, by inducing cell cycle arrest and apoptosis. In inflammation, PKC is involved in the activation of immune cells and the production of inflammatory cytokines. This compound has been shown to reduce inflammation in animal models of arthritis and asthma. In neurological disorders, PKC is involved in the regulation of neurotransmitter release and synaptic plasticity. This compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
3-[[2-(2-methylpyrazol-3-yl)cyclohexyl]amino]-N-propan-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N4O/c1-12(2)19-16(21)9-10-17-14-7-5-4-6-13(14)15-8-11-18-20(15)3/h8,11-14,17H,4-7,9-10H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDVAOXREPBLFTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCNC1CCCCC1C2=CC=NN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 3-[1-[(2-cyclopropyl-2-hydroxypropyl)amino]propyl]pyrrolidine-1-carboxylate](/img/structure/B7359099.png)

![N-[2-(trifluoromethylsulfinyl)phenyl]ethanesulfonamide](/img/structure/B7359110.png)
![methyl 4-(hydroxymethyl)-1-[(6-nitro-4H-1,3-benzodioxin-8-yl)methyl]pyrazole-3-carboxylate](/img/structure/B7359118.png)
![2-amino-3-methyl-N-[2-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B7359122.png)
![ethyl 2-[[(2R)-1-hydroxybutan-2-yl]carbamoylamino]-5-methoxy-4-methylthiophene-3-carboxylate](/img/structure/B7359127.png)
![2,2-Difluoro-2-[3-hydroxy-1-(6-propan-2-yloxypyridine-3-carbonyl)pyrrolidin-3-yl]acetic acid](/img/structure/B7359138.png)

![4-[3-(1H-imidazol-2-yl)azetidin-1-yl]sulfonyl-2-nitrophenol](/img/structure/B7359142.png)
![Methyl 4-hydroxy-3-[[4-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methyl]benzoate](/img/structure/B7359152.png)
![3-(2-Ethyl-1,3-benzoxazol-5-yl)-1-[1-(methoxymethyl)cyclopropyl]-1-methylurea](/img/structure/B7359156.png)


![N-[(1R,5S)-3-(4-cyano-2-nitrophenyl)-3-azabicyclo[3.1.0]hexan-6-yl]-1,5-diethyltriazole-4-carboxamide](/img/structure/B7359196.png)